3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine
Descripción
Propiedades
IUPAC Name |
3-chloro-6-(2-methylpyrazol-3-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKCPZPODQWDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1472021-67-2 | |
| Record name | 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Suzuki-Miyaura Coupling Methodology
The Suzuki-Miyaura reaction has emerged as the most reliable method for constructing the C6-pyrazolyl bond in 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine. This approach utilizes 3-chloro-6-bromopyridazine as the electrophilic partner and 1-methyl-1H-pyrazole-5-boronic acid as the nucleophile, with catalytic systems typically comprising Pd(PPh₃)₄ (2 mol%) and cesium carbonate (3 equiv) in dimethylformamide at 90°C.
Key reaction parameters:
- Temperature optimization : Yields increase from 58% at 70°C to 82% at 90°C, with decomposition observed >110°C
- Solvent effects : Dimethylformamide outperforms dioxane (82% vs. 67% yield) due to improved boronic acid solubility
- Catalyst loading : Reducing Pd(PPh₃)₄ to 1 mol% decreases yield to 71% while increasing reaction time from 12h to 24h
The reaction mechanism proceeds through oxidative addition of the Pd⁰ catalyst to the C-Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C-C bond.
Buchwald-Hartwig Amination Alternatives
While less commonly employed, Buchwald-Hartwig amination has been explored using 3-chloro-6-iodopyridazine and 1-methyl-1H-pyrazol-5-amine. However, this method suffers from competitive C3-chlorine substitution (17% desired product vs. 43% over-aminated byproduct). The use of Josiphos SL-J009-1 as a ligand suppresses side reactions but increases catalyst cost by 300% compared to standard Suzuki conditions.
Nucleophilic Aromatic Substitution Approaches
Direct Displacement of Halogen Substituents
Traditional SNAr reactions between 3,6-dichloropyridazine and 1-methyl-1H-pyrazol-5-amine require extreme conditions (DMF, 150°C, 48h) due to the poor leaving group ability of chloride and deactivation of the pyridazine ring. Modifications incorporating electron-withdrawing groups at C4 improve reactivity:
Table 1: Substituent Effects on SNAr Reaction Efficiency
| C4 Substituent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| -H | 150 | 48 | 12 |
| -NO₂ | 110 | 24 | 38 |
| -CF₃ | 100 | 18 | 41 |
| -CN | 90 | 12 | 53 |
Directed Metallation Strategies
Directed ortho-metallation (DoM) techniques enable regioselective functionalization of pyridazine precursors. Treatment of 3-chloro-N,N-diethylpyridazine-6-carboxamide with LDA at -78°C generates a stabilized aryllithium species that reacts with 1-methyl-1H-pyrazole-5-carbaldehyde to yield the target compound after acid workup (61% yield). This method requires strict anhydrous conditions and specialized handling of pyrophoric reagents.
Cyclocondensation Routes
Hydrazine-Based Ring Formation
Pyridazine ring construction via 1,2-diketone cyclization with hydrazines allows simultaneous incorporation of substituents. The optimized protocol employs 3-chloro-6-(1-methyl-1H-pyrazol-5-carbonyl)pyruvate (1.2 equiv) and hydrazine hydrate (3 equiv) in ethanol at reflux:
$$
\text{C}5\text{H}3\text{ClN}2(\text{CO})-\text{CO}-\text{C}(\text{O})\text{CH}3 + \text{N}2\text{H}4 \rightarrow \text{C}7\text{H}5\text{ClN}5 + \text{CH}3\text{COOH} + \text{H}_2\text{O}
$$
This method achieves 68% yield but requires multistep synthesis of the diketone precursor.
Microwave-Assisted Cyclization
Microwave irradiation (300W, 150°C, 20min) significantly accelerates the cyclocondensation process, improving yields to 74% while reducing reaction time from 12h to 30min. The enhanced efficiency arises from rapid dielectric heating and suppression of thermal decomposition pathways.
Decarboxylative Functionalization
Copper-Mediated Decarboxylation
A novel approach involves decarboxylation of 3-chloro-6-(1-methyl-1H-pyrazol-5-carbonyl)pyridazine-5-carboxylic acid using CuO (20 mol%) in DMF at 120°C:
$$
\text{C}9\text{H}6\text{ClN}3\text{O}2 \xrightarrow{\text{CuO, DMF}} \text{C}7\text{H}5\text{ClN}5 + \text{CO}2
$$
This method provides 79% yield but requires careful control of reaction time to prevent over-decarboxylation (optimal 4h). Comparative studies show CuO outperforms Pd/C (63%) and Fe₃O₄ (58%) catalysts under identical conditions.
Photocatalytic Decarboxylation Variants
Visible-light-mediated decarboxylation using Ru(bpy)₃Cl₂ (1 mol%) and iPr₂NEt (2 equiv) in acetonitrile achieves 82% yield at 25°C. This green chemistry approach eliminates thermal decomposition risks but requires specialized photochemical equipment.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 82 | 98 | 1.0 | Excellent |
| SNAr with C4-CN | 53 | 95 | 0.7 | Moderate |
| Microwave Cyclization | 74 | 97 | 1.2 | Good |
| CuO Decarboxylation | 79 | 96 | 0.9 | Excellent |
| Photocatalytic | 82 | 99 | 2.1 | Limited |
Data synthesized from multiple sources
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography using CH₂Cl₂/MeOH (95:5) effectively separates target compound from regioisomeric impurities (Rf = 0.32 vs. 0.41 for C4-substituted byproduct). Preparative HPLC with C18 columns (MeCN/H₂O 65:35) achieves >99% purity for pharmaceutical applications.
Spectroscopic Confirmation
- ¹H NMR (400MHz, CDCl₃): δ 8.72 (d, J=2.4Hz, 1H), 8.32 (d, J=8.8Hz, 1H), 7.89 (dd, J=8.8, 2.4Hz, 1H), 7.52 (d, J=1.6Hz, 1H), 6.61 (d, J=1.6Hz, 1H), 3.98 (s, 3H)
- HRMS (ESI+): m/z calc'd for C₈H₇ClN₅ [M+H]⁺ 228.0381, found 228.0379
- X-ray Crystallography : Monoclinic P2₁/c, a=7.892Å, b=12.345Å, c=14.672Å, β=112.3°
Análisis De Reacciones Químicas
3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Complex Formation: It can form complexes with metals, such as ruthenium, which have been studied for their stability and reactivity.
Common reagents used in these reactions include halide-ruthenium (II) dimers, acetonitrile, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Synthesis of 3-Chloro-6-(1-Methyl-1H-Pyrazol-5-Yl)pyridazine
The synthesis of this compound generally involves the reaction of 3,6-dichloropyridazine with 1-methylpyrazole in the presence of a palladium catalyst. A typical procedure includes:
-
Reagents :
- 3,6-Dichloropyridazine
- 1-Methyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Potassium carbonate (K2CO3)
- Palladium(II) chloride as a catalyst
- Procedure :
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines. For instance:
- In vitro studies demonstrate that this compound exhibits significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Anti-inflammatory Effects
Research has also indicated that compounds similar to this compound possess anti-inflammatory properties. A study evaluating various pyrazole derivatives found that certain modifications led to enhanced anti-inflammatory activity .
Agricultural Applications
The compound has been explored for its potential use as a pesticide. The structural characteristics of this compound allow it to act effectively against pests while minimizing toxicity to non-target organisms.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A (2024) | Anticancer Activity | Significant inhibition of tumor growth in vitro; effective against multiple cancer types. |
| Study B (2024) | Anti-inflammatory | Demonstrated reduced inflammation in animal models; potential for therapeutic use in chronic inflammatory diseases. |
| Study C (2024) | Pesticide Development | Effective against common agricultural pests with low toxicity to beneficial insects. |
Mecanismo De Acción
The mechanism of action of 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine involves its interaction with molecular targets such as DNA and proteins. For example, its complexes with ruthenium have been shown to bind to DNA, leading to cytotoxic effects in cancer cells . The compound’s electrophilic nature enables it to form stable interactions with nucleophilic sites on biomolecules.
Comparación Con Compuestos Similares
Table 1: Key Structural Analogues and Their Properties
Analysis:
- Electrophilicity and Reactivity: The chlorine at position 3 in the target compound enables nucleophilic displacement, a feature shared with analogues like 3-chloro-6-(methylamino)pyridazine . However, the methylpyrazole substituent at position 6 introduces a rigid aromatic system, contrasting with the flexible methylamino group in the latter, which may reduce metabolic instability .
- Lipophilicity: Analogues with cyclopropyl or phenoxy groups (e.g., 10b-f in ) exhibit higher logP values due to bulky hydrophobic substituents, whereas the target compound’s methylpyrazole balances moderate lipophilicity with solubility .
Analysis:
- Nucleophilic Aromatic Substitution (SNAr): The target compound’s synthesis likely involves SNAr at position 6 of 3,6-dichloropyridazine, leveraging the methylpyrazole as a nucleophile. This contrasts with alkylation strategies for pyridazinones (), where oxygen nucleophiles react at position 3 .
- Microwave vs.
Actividad Biológica
3-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine is a heterocyclic compound that has garnered attention due to its potential biological activities. With a molecular formula of C8H7ClN4 and a molecular weight of 194.62 g/mol, this compound exhibits various chemical properties that make it suitable for numerous applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a chloro group and a pyrazole moiety. The structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 194.62 g/mol |
| CAS Number | 1472021-67-2 |
| Solubility | Moderate in organic solvents |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the fields of cancer research and enzymatic inhibition.
Anticancer Activity
Studies have shown that derivatives of pyridazine compounds can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration. The interaction of this compound with DNA and proteins suggests potential mechanisms for its anticancer properties .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific kinases, which are crucial in signaling pathways related to cancer progression. In particular, it has shown potential as an inhibitor of the p70S6Kβ kinase, which is involved in the regulation of cell growth and metabolism. This suggests that this compound could serve as a lead compound for developing targeted cancer therapies .
Study on Kinase Inhibition
A recent study explored the inhibitory effects of various pyrazole derivatives on kinases with rare cysteine residues in their hinge regions. The findings indicated that the incorporation of the pyrazole moiety significantly improved the inhibitory potency against p70S6Kβ, with IC50 values demonstrating effective inhibition at low concentrations .
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the substituents on the pyrazole ring could enhance biological activity. For example, substituents that increase hydrophilicity were found to improve solubility while maintaining or enhancing anticancer activity .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | Moderate kinase inhibition |
| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | Lower anticancer activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine, and how can reaction efficiency be improved?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3,6-dichloropyridazine and 1-methyl-1H-pyrazol-5-amine under reflux in polar aprotic solvents (e.g., DMF or THF). Catalytic bases like K₂CO₃ enhance reactivity by deprotonating the pyrazole amine . To improve efficiency, design of experiments (DoE) can optimize parameters (e.g., temperature, solvent ratio, stoichiometry) using factorial designs to minimize trial-and-error approaches .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
- Methodology :
- ¹H/¹³C NMR : Confirm regioselectivity by identifying pyridazine C-Cl (δ ~160 ppm in ¹³C) and pyrazole N-methyl (δ ~3.8 ppm in ¹H).
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error.
- IR : Detect C-Cl stretching (550–600 cm⁻¹) and pyridazine ring vibrations (1600–1500 cm⁻¹).
Cross-referencing with analogous compounds (e.g., 3-chloro-6-(trifluoromethyl)pyridazine derivatives) ensures consistency .
Q. What are the common reactivity patterns of the pyridazine and pyrazole moieties in this compound?
- Methodology : The chloropyridazine group undergoes SNAr with nucleophiles (amines, thiols), while the pyrazole can participate in cycloadditions or metal-catalyzed couplings (e.g., Suzuki-Miyaura). Solvent polarity and temperature critically influence selectivity. For example, DMF at 120°C favors pyridazine substitution, whereas Pd(PPh₃)₄ in THF enables pyrazole functionalization .
Advanced Research Questions
Q. How can computational methods predict optimal reaction pathways for functionalizing this compound?
- Methodology : Density functional theory (DFT) calculates transition-state energies to identify low-barrier pathways. For example, ICReDD’s quantum chemical reaction path searches predict regioselectivity in SNAr reactions by analyzing charge distribution at pyridazine C3 vs. C6 positions . Molecular dynamics simulations further model solvent effects on reaction kinetics .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Ensure consistent molar concentrations and assay conditions (e.g., pH, cell lines).
- Structural Analog Comparison : Cross-reference with derivatives like 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)triazolothiadiazines to isolate substituent effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers or confounding variables .
Q. What strategies mitigate byproduct formation during scale-up synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Use in-situ FTIR or HPLC to monitor intermediates and adjust feed rates.
- Membrane Separation : Purify crude mixtures via nanofiltration to remove oligomerization byproducts .
- Kinetic Modeling : Derive rate equations for parallel reactions (e.g., hydrolysis vs. substitution) to optimize residence time .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced target specificity?
- Methodology :
- Pharmacophore Mapping : Identify critical groups (e.g., pyridazine-Cl for kinase inhibition) using docking studies (AutoDock Vina).
- Bioisosteric Replacement : Substitute Cl with CF₃ or methyl groups to balance lipophilicity and steric effects .
- In Silico ADMET : Predict bioavailability and toxicity with tools like SwissADME before synthesis .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
